Cas no 1487919-98-1 (Furan, 2-[2-(bromomethyl)pentyl]-)

Furan, 2-[2-(bromomethyl)pentyl]- structure
1487919-98-1 structure
Product Name:Furan, 2-[2-(bromomethyl)pentyl]-
CAS No:1487919-98-1
MF:C10H15BrO
MW:231.129502534866
CID:5281126
Update Time:2025-06-23

Furan, 2-[2-(bromomethyl)pentyl]- Chemical and Physical Properties

Names and Identifiers

    • Furan, 2-[2-(bromomethyl)pentyl]-
    • Inchi: 1S/C10H15BrO/c1-2-4-9(8-11)7-10-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3
    • InChI Key: QSNSYCLHRSCYNW-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CC(CBr)CCC

Furan, 2-[2-(bromomethyl)pentyl]- Pricemore >>

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Additional information on Furan, 2-[2-(bromomethyl)pentyl]-

Chemical Profile of Furan, 2-[2-(bromomethyl)pentyl] (CAS No. 1487919-98-1)

Furan, 2-[2-(bromomethyl)pentyl], identified by the Chemical Abstracts Service Number (CAS No.) 1487919-98-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a furan heterocyclic core substituted with a 2-(bromomethyl)pentyl side chain, has garnered attention due to its versatile structural features and potential applications in drug development and material science.

The furan ring, a five-membered aromatic structure containing two oxygen atoms, is a common motif in natural products and pharmaceuticals. Its electron-rich nature makes it susceptible to various chemical transformations, including nucleophilic addition and substitution reactions. The presence of the bromomethyl group at the second position of the pentyl chain introduces reactivity that can be exploited for further functionalization, making this compound a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. The combination of the furan ring and the 2-(bromomethyl)pentyl substituent provides a unique structural framework that may enhance binding affinity to biological targets. Preliminary studies have suggested that derivatives of this compound exhibit promising activity against various therapeutic areas, including infectious diseases and cancer.

One of the most compelling aspects of Furan, 2-[2-(bromomethyl)pentyl] is its potential as a building block for more complex molecules. The bromomethyl group serves as a versatile handle for introducing additional functional groups through cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. These reactions are widely used in pharmaceutical synthesis to construct biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). Furthermore, the pentyl chain can be further modified to introduce additional substituents that may tune physicochemical properties such as solubility and metabolic stability.

Recent advances in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The furan scaffold, in particular, has been extensively studied for its role in modulating biological pathways. For instance, furan derivatives have shown efficacy in inhibiting enzymes involved in inflammation and oxidative stress. The compound under discussion may serve as a precursor for developing novel therapeutics that leverage these biological mechanisms.

The synthesis of Furan, 2-[2-(bromomethyl)pentyl] involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include the preparation of the furan ring through condensation reactions or cyclization processes, followed by selective bromination at the desired position. The introduction of the 2-(bromomethyl)pentyl group typically involves alkyl bromide formation followed by addition to an appropriate nucleophile or metal-catalyzed coupling reactions. These synthetic strategies align with current trends in green chemistry, emphasizing efficient and sustainable approaches to molecular construction.

In addition to its pharmaceutical applications, this compound has potential uses in material science. For example, functionalized furans can be incorporated into polymers to enhance thermal stability or electronic properties. The reactivity of the bromomethyl group allows for covalent attachment to surfaces or other polymers, making it useful in nanotechnology and advanced material design.

The safety profile of Furan, 2-[2-(bromomethyl)pentyl] is an important consideration for researchers handling this compound. While it does not fall under hazardous or controlled substance classifications, appropriate laboratory protocols should be followed to ensure safe handling. This includes using personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP).

As research continues to evolve, new applications for Furan, 2-[2-(bromomethyl)pentyl] are likely to emerge. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full potential. By leveraging cutting-edge synthetic techniques and exploring its biological activity, this compound may contribute significantly to advancements in both drug development and material science.

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